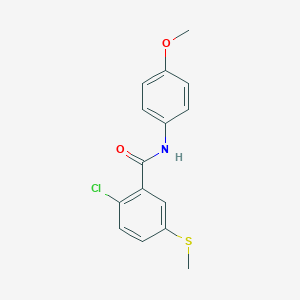![molecular formula C20H20N2O2S B299666 N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the sulfonamide class of compounds, which have a wide range of applications in both medicine and chemistry. NPS is unique in that it has been shown to have a variety of effects on the body, making it an important tool for researchers in a number of different fields.
作用机制
The mechanism of action of N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide is complex and not fully understood. It is believed to act as a modulator of certain receptors in the brain, including the dopamine and serotonin receptors. This can lead to a variety of effects on the body, including changes in mood, behavior, and cognition. N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide are varied and complex. It has been shown to have effects on a variety of systems in the body, including the nervous system, immune system, and cardiovascular system. N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide has been shown to modulate the activity of certain receptors in the brain, leading to changes in mood, behavior, and cognition. It has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate certain receptors in the body.
实验室实验的优点和局限性
The use of N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide in lab experiments has several advantages and limitations. One advantage is that it has a variety of effects on the body, making it a useful tool for researchers studying a wide range of conditions. However, the complex nature of its mechanism of action can make it difficult to interpret the results of experiments. Additionally, the synthesis process for N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide is complex and can be challenging, which may limit its availability for some researchers.
未来方向
There are several future directions for research on N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide. One area of interest is its potential use in the treatment of addiction and other neurological disorders. Researchers are also interested in further exploring its anti-inflammatory properties and its potential use in the treatment of inflammatory conditions. Additionally, there is interest in developing new synthesis methods for N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide that are more efficient and cost-effective. Overall, N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide is a promising compound that has the potential to have a significant impact on scientific research in a variety of fields.
合成方法
The synthesis of N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 2-naphthalenesulfonyl chloride with pyrrolidine to form an intermediate compound. This intermediate is then reacted with 3-aminophenylboronic acid to form the final product, N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide. The synthesis process can be challenging and requires careful attention to detail to ensure that the final product is of high quality.
科学研究应用
N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including the ability to modulate the activity of certain receptors in the brain. This makes it an important tool for researchers studying the mechanisms of addiction and other neurological disorders. N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential treatment for a variety of inflammatory conditions.
属性
分子式 |
C20H20N2O2S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
N-(3-pyrrolidin-1-ylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H20N2O2S/c23-25(24,20-11-10-16-6-1-2-7-17(16)14-20)21-18-8-5-9-19(15-18)22-12-3-4-13-22/h1-2,5-11,14-15,21H,3-4,12-13H2 |
InChI 键 |
PLFRGRDSCRIAOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)
![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)